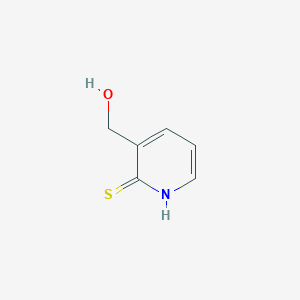

(2-Mercaptopyridin-3-yl)methanol

Description

Contextualization of Pyridine-Thiol Derivatives in Modern Chemistry

Pyridine-thiol derivatives are a well-established class of compounds with a rich history in chemical synthesis and applications. The presence of a sulfur-containing group on the pyridine (B92270) ring introduces a range of important properties. The thiol group can exist in tautomeric equilibrium with its corresponding thione form, a characteristic that influences its reactivity and coordination chemistry. wikipedia.org These compounds are known to act as versatile ligands, forming stable complexes with a variety of metal ions. wikipedia.orggoogle.com This property has been exploited in the development of catalysts and functional materials. Furthermore, the pyridine nitrogen atom, with its lone pair of electrons, can participate in hydrogen bonding and act as a nucleophilic center, further expanding the chemical space of these derivatives. nih.govjchemrev.com

Significance of Hydroxymethyl Functionality in Heterocyclic Scaffolds

The incorporation of a hydroxymethyl group (-CH₂OH) onto a heterocyclic framework imparts several advantageous characteristics. This functional group can participate in hydrogen bonding, influencing the molecule's solubility and crystal packing. More importantly, the hydroxyl group serves as a versatile synthetic handle, allowing for a wide array of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. This synthetic flexibility is crucial for the construction of more complex molecules and for the fine-tuning of a compound's properties for specific applications.

Research Landscape of (2-Mercaptopyridin-3-yl)methanol and Related Structures

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its synthesis has been described in patent literature, highlighting its role as a valuable intermediate in the preparation of more complex molecules. google.com A patented method describes the synthesis of this compound through the reduction of 2-mercaptonicotinic acid using a borane (B79455) tetrahydrofuran (B95107) complex. google.com The resulting compound was characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. google.com

The broader family of pyridine derivatives with similar functionalities has been more widely explored. For instance, chiral pyridine thiols have been successfully employed as ligands in palladium-catalyzed allylic substitution reactions, achieving high levels of enantioselectivity. acs.org This demonstrates the potential of the mercaptopyridine moiety in asymmetric catalysis.

Interdisciplinary Relevance for Materials Science and Catalysis

The unique combination of a chelating thiol group, a reactive hydroxymethyl group, and a coordinating pyridine nitrogen atom makes this compound and its derivatives highly promising for interdisciplinary applications. In materials science, these compounds can be used to functionalize surfaces, create self-assembled monolayers, or serve as building blocks for metal-organic frameworks (MOFs). The thiol group provides a strong anchoring point to metal surfaces, while the hydroxymethyl group can be used for further chemical modifications.

In the field of catalysis, the ability of pyridine-thiol systems to coordinate with metal centers is of paramount importance. These ligands can influence the electronic and steric environment of a metal catalyst, thereby modulating its activity and selectivity. acs.org The presence of the hydroxymethyl group offers an additional site for interaction or for tethering the catalytic complex to a support.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | N/A |

| Molecular Weight | 141.19 g/mol | N/A |

| Synthesis | Reduction of 2-mercaptonicotinic acid with borane tetrahydrofuran complex | google.com |

| Characterization | Mass spectrometry, Nuclear magnetic resonance (NMR) spectroscopy | google.com |

Research Findings

The primary available research finding for this compound is its synthesis as a chemical intermediate. The patent literature describes its preparation and confirms its identity through standard analytical techniques. google.com The broader research on related pyridine-thiol compounds indicates their significant potential. For example, the use of chiral pyridine thiols in asymmetric catalysis has been shown to lead to near-perfect enantioselection in certain reactions, a testament to the powerful directing and stereochemical influence of this ligand class. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c8-4-5-2-1-3-7-6(5)9/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPACUCVFGQCMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Mercaptopyridin 3 Yl Methanol and Its Structural Analogs

Strategic Approaches to the Pyridine-Thiol Core

The foundational step in the synthesis of (2-Mercaptopyridin-3-yl)methanol is the creation of the 2-mercaptopyridine (B119420) scaffold. This can be achieved through two primary strategies: building the pyridine (B92270) ring with a thiol group already incorporated into one of the precursors or by introducing the thiol group onto a pre-existing pyridine ring.

Ring Synthesis with Thiol Precursors

The construction of the pyridine ring from acyclic precursors offers a versatile method for introducing a variety of substituents. While specific examples leading directly to this compound are not prevalent in the literature, general methods for pyridine synthesis can be adapted. For instance, the condensation of α,β-unsaturated ketones with malononitrile (B47326) and a thiol-containing precursor under basic conditions and microwave irradiation represents a potential, albeit less common, route to 2-mercaptopyridine derivatives. wikipedia.org

Thiolation Reactions on Pyridine Derivatives

A more conventional and widely employed strategy involves the thiolation of a pre-formed pyridine ring. This typically starts with an activated pyridine derivative, most commonly a 2-halopyridine.

A prevalent method for the synthesis of 2-mercaptopyridine is the reaction of 2-chloropyridine (B119429) with a sulfur nucleophile. wikipedia.orggoogle.com Thiourea (B124793) is a frequently used reagent for this transformation, reacting with 2-chloropyridine in a suitable solvent like ethanol (B145695), followed by hydrolysis to yield the desired 2-mercaptopyridine. wikipedia.orggoogle.com Another common approach involves the use of sodium hydrosulfide (B80085). google.com These methods are generally efficient for producing the 2-mercaptopyridine core structure.

A patent describes an industrialized method for preparing 2-mercaptopyridine by reacting 2-chloropyridine with anhydrous sodium hydrosulfide in an organic solvent. google.com Another patent details the use of thiourea in an alcoholic solvent, followed by treatment with a strong base and subsequent acidification to yield 2-mercaptopyridine. google.com

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Reference(s) |

| 2-Chloropyridine | Anhydrous Sodium Hydrosulfide | Organic Solvent | Heating | 2-Mercaptopyridine | google.com |

| 2-Chloropyridine | Thiourea | Ethanol | Reflux, then NaOH, then HCl | 2-Mercaptopyridine | google.com |

| 2-Chloropyridine | Calcium Hydrogen Sulfide | Not specified | Heating | 2-Mercaptopyridine | wikipedia.org |

Introduction of the Hydroxymethyl Group at Position 3

With the 2-mercaptopyridine core established, the next critical step is the introduction of the hydroxymethyl group at the C3 position. This is typically achieved through the reduction of a pre-existing carboxylic acid or ester functionality at that position.

Reduction of Carboxylic Acid or Ester Precursors

The most direct route to this compound involves the reduction of 2-mercaptonicotinic acid or its corresponding esters. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols. masterorganicchemistry.comyoutube.com This reagent is expected to effectively reduce the carboxyl group at the 3-position of the pyridine ring to a hydroxymethyl group. masterorganicchemistry.comyoutube.com

A study on the synthesis of thioflavones and their pyridyl analogs starts with the esterification and S-methylation of 2-mercaptonicotinic acid, indicating that the carboxylic acid group can be selectively functionalized. The subsequent reduction of such an ester with a potent reducing agent like LiAlH₄ would be a logical step towards obtaining this compound.

| Starting Material | Reagent(s) | Solvent | General Conditions | Product | Reference(s) |

| 2-Mercaptonicotinic Acid | LiAlH₄ | Anhydrous Ether (e.g., THF) | Room temperature or reflux | This compound | masterorganicchemistry.comyoutube.com (by analogy) |

| Methyl 2-mercaptonicotinat | LiAlH₄ | Anhydrous Ether (e.g., THF) | Room temperature or reflux | This compound | masterorganicchemistry.com (by analogy) |

| Diethyl 2-methyl-3-hydroxypyridine-4,5-dicarboxylate | LiAlH₄ | Ether | Not specified | 2-Methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine |

Formylation and Subsequent Reduction Methods

An alternative, though less direct, approach would involve the formylation of a suitable 2-mercaptopyridine derivative at the 3-position, followed by reduction of the resulting aldehyde. However, the regioselective formylation of 2-mercaptopyridine at the C3 position can be challenging. While methods for the formylation of pyridines exist, they often require specific directing groups or lead to mixtures of isomers. A patent for the synthesis of 3-fluoropyridine-2-methanol describes the formylation of 3-fluoropyridine (B146971) at the 2-position using n-butyllithium and N,N-dimethylformamide (DMF), followed by reduction with sodium borohydride (B1222165). google.com A similar strategy for 2-mercaptopyridine would require careful optimization to achieve the desired C3-formylation.

One-Pot Synthetic Strategies for Substituted Pyridines

While highly desirable for their efficiency, one-pot multicomponent reactions that directly yield this compound are not prominently described in the literature. General one-pot syntheses for polysubstituted pyridines have been developed, often involving the condensation of various acyclic components. beilstein-journals.org These methods offer a high degree of flexibility in introducing different functional groups onto the pyridine ring. However, the specific combination of precursors required to generate the 2-mercapto and 3-hydroxymethyl substitution pattern in a single step would need to be specifically designed and optimized.

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of this compound often involves a multi-step approach, starting from more readily available and simpler chemical building blocks. A common strategy involves the construction of the pyridine ring followed by the introduction or modification of the mercapto and methanol (B129727) functional groups.

One plausible synthetic route begins with the formation of a substituted pyridine ring. For instance, a pyridine derivative containing a carboxylic acid or an ester group at the 3-position and a protected thiol or a precursor to a thiol group at the 2-position can be synthesized. The carboxylic acid or ester can then be reduced to the corresponding alcohol, yielding the desired this compound.

A key intermediate in the synthesis of related pyridine-methanol compounds is a potassium salt of a pyridinecarboxylic acid, which can be reduced using a metal hydride to form the pyridinemethanol compound. google.com For example, the synthesis of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, a key intermediate for the gastric acid inhibitor omeprazole, has been achieved through the preparation of pyrone, pyridone, and pyridine derivatives sequentially. clockss.org

Another approach involves starting with a pre-formed pyridine ring, such as 2-chloropyridine. wikipedia.orggoogle.com This can be reacted with a sulfur source, like thiourea or sodium hydrosulfide, to introduce the mercapto group. wikipedia.orggoogle.comgoogle.com The resulting 2-mercaptopyridine can then undergo further functionalization at the 3-position. For instance, a formyl group can be introduced, which is then reduced to the hydroxymethyl group. The reduction of a 2-mercaptopyridine-3-carboxaldehyde would yield this compound.

The table below outlines a general multi-step synthesis pathway for a substituted pyridinemethanol derivative, highlighting the types of reactions and intermediates that could be involved in the synthesis of this compound.

| Step | Reaction Type | Starting Material | Intermediate/Product | Reagents and Conditions |

| 1 | Ring Formation | Open-chain precursors | Substituted Pyridone | Base-catalyzed condensation |

| 2 | Functional Group Conversion | Pyridone | Chloropyridine | Phosphoryl chloride (POCl₃) |

| 3 | Nucleophilic Substitution | Chloropyridine | Mercaptopyridine | Sodium hydrosulfide (NaSH) or Thiourea |

| 4 | Formylation | Mercaptopyridine | Mercaptopyridine-3-carboxaldehyde | Vilsmeier-Haack reaction (e.g., POCl₃, DMF) |

| 5 | Reduction | Mercaptopyridine-3-carboxaldehyde | This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) |

Purification and Isolation Techniques in the Synthesis of Pyridine-Methanol Derivatives

The purification and isolation of pyridine-methanol derivatives are critical steps to ensure the final product's purity and suitability for subsequent applications. A combination of techniques is often employed to remove unreacted starting materials, reagents, and byproducts.

Crystallization is a widely used method for purifying solid pyridine-methanol compounds. The choice of solvent is crucial and is often determined empirically. For some pyridine methanol compounds, crystallization can be induced by the addition of a non-polar solvent like heptane (B126788) to a solution of the compound. google.com The resulting crystals can then be collected by filtration, washed with a suitable solvent, and dried. google.com The crystal shape and particle size can influence the efficiency of filtration and drying. google.com

Chromatography is another powerful purification technique. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is frequently used to separate the desired product from impurities. researchgate.net The choice of eluent (mobile phase) is optimized to achieve good separation. For more volatile or thermally sensitive compounds, other chromatographic techniques like flash chromatography may be employed. clockss.org

Extraction is a common work-up procedure to separate the product from the reaction mixture. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous phase. researchgate.net The product, being more soluble in the organic layer, is extracted, while water-soluble impurities remain in the aqueous phase. The organic extracts are then washed, dried, and the solvent is removed to yield the crude product, which may then be further purified by crystallization or chromatography. researchgate.net

Distillation can be used for the purification of liquid pyridine derivatives or to remove volatile solvents. google.comgoogle.com For instance, after an extraction step, the solvent can be removed under reduced pressure to isolate the product. google.com

The table below summarizes the common purification techniques used for pyridine-methanol derivatives.

| Purification Technique | Principle | Application | Key Considerations |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid pyridine-methanol derivatives. google.com | Solvent selection, cooling rate, and washing of crystals. google.com |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Separation of the target compound from byproducts and unreacted starting materials. researchgate.net | Choice of stationary phase (e.g., silica gel) and eluent system. |

| Extraction | Differential solubility of a compound in two immiscible liquids. | Initial work-up of the reaction mixture to separate the product from water-soluble impurities. researchgate.net | Choice of extraction solvent, pH adjustment of the aqueous phase. |

| Distillation | Difference in boiling points of the components in a liquid mixture. | Removal of volatile solvents or purification of liquid pyridine derivatives. google.comgoogle.com | Boiling point of the compound, use of reduced pressure for high-boiling point compounds. |

The selection of the most appropriate purification strategy depends on the physical and chemical properties of the target this compound derivative and the nature of the impurities present in the crude reaction mixture. A combination of these techniques is often necessary to obtain a highly pure product.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

No experimental ¹H NMR data for (2-Mercaptopyridin-3-yl)methanol has been found in the surveyed literature. Such data would be critical for identifying the chemical environment of the protons on the pyridine (B92270) ring, the methylene (B1212753) group (-CH₂OH), the hydroxyl group (-OH), and the thiol group (-SH). The chemical shifts, splitting patterns (multiplicity), and coupling constants would offer invaluable insight into the connectivity and spatial relationships of these protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Similarly, experimental ¹³C NMR data for this compound is not available in the public domain. A ¹³C NMR spectrum would reveal the number of unique carbon environments and their electronic nature, confirming the carbon skeleton of the pyridine ring and the hydroxymethyl substituent.

Heteronuclear NMR (e.g., ³¹P NMR for specific derivatives)

Information regarding heteronuclear NMR studies on this compound or its derivatives is also absent from the literature. For instance, should phosphorus-containing derivatives of this compound be synthesized, ³¹P NMR would be an essential tool for their characterization.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No specific FT-IR spectrum for this compound is documented. An experimental spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the S-H stretch of the thiol, C-H stretches of the aromatic ring and the CH₂ group, C=C and C=N stretching vibrations within the pyridine ring, and C-O and C-S stretching vibrations. While data exists for related molecules like 2-mercaptopyridine (B119420) and methanol (B129727), direct extrapolation is not scientifically rigorous. np-mrd.orgnasa.gov

Raman Spectroscopy for Vibrational Modes

There is no available Raman spectroscopy data for this compound. Raman spectroscopy would complement FT-IR by providing information on the vibrational modes of the molecule, particularly for non-polar bonds and symmetric vibrations, which are often weak or inactive in the infrared spectrum. cas.cz

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org The spectrum reveals the wavelengths at which the molecule absorbs light, providing information about its electronic structure. uzh.ch

For this compound, several types of electronic transitions are expected due to the presence of multiple chromophores and auxochromes. The pyridine ring, with its conjugated π-system, will give rise to intense π → π* transitions. The sulfur and nitrogen atoms of the mercapto and pyridine groups, and the oxygen atom of the methanol group, possess non-bonding electrons (n-electrons). These can be excited to anti-bonding π* or σ* orbitals, resulting in n → π* and n → σ* transitions. uomustansiriyah.edu.iqslideshare.net

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the conjugated pyridine ring. Extended conjugation generally shifts the absorption to longer wavelengths (bathochromic shift). libretexts.org

n → π transitions:* These involve the promotion of a lone-pair electron from N, O, or S to an anti-bonding π* orbital of the aromatic ring. They are of lower energy (longer wavelength) than π → π* transitions but are typically much weaker in intensity. uzh.ch

n → σ transitions:* These transitions involve exciting a non-bonding electron to an anti-bonding σ* orbital. They are high-energy transitions and usually occur in the far-UV region, often below the typical 200-800 nm range of standard spectrometers. uomustansiriyah.edu.iqslideshare.net

The solvent can significantly influence the absorption spectrum. In polar solvents like methanol, n → π* transitions often experience a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore/Functional Group | Expected Wavelength (λmax) Range | Relative Intensity (ε) |

| π → π | Pyridine ring | ~200-270 nm | High |

| n → π | Pyridine N, C=S (Thione tautomer) | ~270-350 nm | Low |

| n → σ* | -SH, -OH, Pyridine N | <200 nm | Low |

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited electronic states of a molecule. Aromatic compounds and those with heteroatoms, such as this compound, often exhibit luminescence.

Upon excitation to a higher electronic state via UV-Vis absorption, the molecule can relax to the lowest vibrational level of the first excited singlet state (S1). From here, it can return to the ground state (S0) by emitting a photon; this process is known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light.

The luminescent properties of this compound would be influenced by its structure. The pyridine ring is a known fluorophore, and the presence of -SH and -OH substituents can modify the emission characteristics. For instance, related iridium(III) complexes containing pyridine moieties exhibit bright bluish-green emission with good quantum efficiency in solution. nih.gov The solvent environment is also critical; studies on other fluorescent molecules in methanol have shown phenomena like fluorescence quenching, where the intensity of emission is decreased by interactions with the solvent or other species in the solution. researchgate.net The potential for the compound to act as a fluorogenic probe, where its emission properties change upon reaction, is also an area of interest, as seen in similar molecular systems. researchgate.net

High-Resolution Mass Spectrometry (HRMS/ESMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. nih.gov Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the differentiation between compounds that have the same integer mass but different elemental formulas. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly coupled with HRMS to analyze polar molecules like this compound.

The molecular formula for this compound is C₆H₇NOS. By summing the exact masses of the most abundant isotopes of each element, the monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the assigned chemical formula. mdpi.com This high level of accuracy is crucial in distinguishing the target compound from potential isomers or impurities.

Table 2: Exact Mass Calculation for this compound

| Element | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | Monoisotopic Mass | 141.024835 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material. thermofisher.comresearchgate.net When a sample is irradiated with a beam of X-rays, core-level electrons are ejected, and the kinetic energy of these photoelectrons is measured. The binding energy of the electron can be calculated, which is characteristic of the element and its specific chemical environment. researchgate.net

For this compound, XPS can provide detailed chemical state information. The C 1s spectrum can be deconvoluted into components representing C-C/C-H bonds in the aromatic ring, C-S, C-N, and C-O bonds. The N 1s spectrum would indicate the chemical state of the pyridine nitrogen. The O 1s peak corresponds to the hydroxyl group, and the S 2p spectrum is characteristic of the mercapto group. Shifts in these binding energies can reveal information about intermolecular interactions, such as hydrogen bonding or adsorption on a substrate. nih.gov For example, analysis of related polyaniline films by XPS allowed for the quantitative differentiation of amine, imine, and protonated nitrogen species. nus.edu.sg

Table 3: Predicted Core-Level Binding Energies for this compound

| Element | Core Level | Chemical Environment | Predicted Binding Energy (eV) Range |

| C 1s | C-C, C-H (aromatic) | ~284.5 - 285.0 | |

| C-N, C-S | ~285.5 - 286.5 | ||

| C-O | ~286.0 - 287.0 | ||

| N 1s | Pyridinic N | ~398.5 - 400.0 | |

| O 1s | C-O-H | ~532.0 - 533.5 | |

| S 2p | C-S-H | ~162.0 - 164.0 (S 2p₃/₂) |

Electron Energy-Loss Spectroscopy (EELS) in Characterization

Electron Energy-Loss Spectroscopy (EELS) is a technique performed in a transmission electron microscope (TEM) where a material is exposed to a beam of high-energy electrons. wikipedia.org By analyzing the energy distribution of the inelastically scattered electrons, EELS provides information about elemental composition, chemical bonding, and electronic properties at high spatial resolution. aps.org

The EEL spectrum is typically divided into two regions:

Low-Loss Region (<50 eV): This region is dominated by plasmon excitations. For this compound, the delocalized π-electrons of the pyridine ring would produce a characteristic π-plasmon peak. The position and shape of this peak are sensitive to the electronic structure and conjugation within the molecule. This region provides information similar to that from UV-Vis spectroscopy but on a nanometer scale. mdpi.comresearchgate.net

High-Loss Region (>50 eV): This region contains ionization edges (core-loss edges) that correspond to the energy required to excite core electrons to unoccupied states. These edges are element-specific, allowing for elemental identification and quantification. For this compound, the K-edges of carbon (C-K, ~285 eV), nitrogen (N-K, ~400 eV), and oxygen (O-K, ~532 eV), and the L-edge of sulfur (S-L₂,₃, ~165 eV) would be present. nih.gov The fine structure near these edges (Electron Loss Near-Edge Structure, ELNES) can provide information about the local bonding environment and oxidation state of the atoms.

EELS is particularly valuable for characterizing the elemental distribution within nanostructured materials or thin films containing the compound. nih.gov

Structural Elucidation and Crystallography of 2 Mercaptopyridin 3 Yl Methanol and Its Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about the molecular structure, conformation, and the intricate details of how molecules pack together in the solid state.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

From the crystallographic data, a detailed table of bond lengths, bond angles, and dihedral angles would be generated. This information is fundamental for a quantitative description of the molecular geometry. For instance, it would provide the precise lengths of the C-S, C-N, C-C, C-O, S-H, and O-H bonds, as well as the angles between these bonds. Dihedral angles would describe the twist and orientation of the functional groups with respect to the pyridine (B92270) ring. Without experimental data, a representative table cannot be constructed.

Polymorphism and Crystal Packing Influences

Polymorphism, the ability of a compound to exist in more than one crystal form, has significant implications for its physical properties. A crystallographic investigation would identify if (2-Mercaptopyridin-3-yl)methanol exhibits polymorphism and would detail the specific packing arrangement in the crystal lattice. This includes identifying any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the supramolecular architecture.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the surface, it provides a detailed picture of all close contacts.

Coordination Chemistry of 2 Mercaptopyridin 3 Yl Methanol As a Ligand

Ligand Design Principles and Coordination Motifs

The unique arrangement of donor atoms in (2-mercaptopyridin-3-yl)methanol makes it a compelling candidate in ligand design, offering multiple potential binding modes for the construction of diverse metal complexes.

This compound possesses three potential donor atoms: the pyridine (B92270) ring nitrogen (N), the exocyclic sulfur (S) from the thiol/thione group, and the oxygen (O) from the hydroxymethyl group. This N, S, O donor set allows for a variety of coordination modes:

Monodentate: The ligand can bind to a metal center through its most basic site, which is typically the soft sulfur atom.

Bidentate: The most common bidentate mode, observed in numerous related 2-mercaptopyridine (B119420) complexes, is N,S-chelation, forming a stable four-membered ring with the metal center. researchgate.net The geometry of the ligand also permits potential N,O- or S,O-chelation, which would result in less favorable five- and six-membered rings, respectively.

Tridentate: The ligand could potentially act as a tridentate N,S,O-donor, wrapping around a metal ion. This mode would be highly dependent on the steric and electronic properties of the metal center and the conformational flexibility of the hydroxymethyl group.

Bridging Ligand: The sulfur atom is known to readily bridge two or more metal centers, a behavior that could lead to the formation of dinuclear or polynuclear coordination polymers.

The presence of these multiple donor sites makes this compound a flexible ligand capable of adapting to the coordination preferences of a wide range of metal ions. researchgate.netbohrium.com

The thiol (or thione) and hydroxyl groups are pivotal to the coordinating ability of the ligand.

The thiol/thione group is the primary binding site for many soft metal ions. In its deprotonated thiolato form, the sulfur atom is a strong donor. In the neutral thione form, it can also coordinate, although less strongly. The tautomerism between these forms is often influenced by the solvent, pH, and the nature of the metal ion upon complexation. researchgate.net In many complexes of 2-mercaptopyridine, the ligand coordinates as the thione tautomer.

The hydroxyl group introduces several possibilities. It can coordinate to a metal center as a neutral donor or, upon deprotonation to an alkoxide, as a stronger anionic donor. This deprotonation would be facilitated by a basic reaction medium or a hard metal ion. The hydroxyl group can also form intramolecular or intermolecular hydrogen bonds, which can stabilize specific coordination geometries or lead to the formation of extended supramolecular networks. The flexibility of the C-C bond between the pyridine ring and the CH₂OH group allows the oxygen atom to position itself for chelation. This contrasts with a ligand like 2-mercaptonicotinic acid, where the carboxylic acid group's geometry is more rigid. researchgate.net

Synthesis and Characterization of Metal Complexes

While specific synthesis with this compound is not reported, the synthesis of its metal complexes is expected to follow established methods for related pyridyl-thioether and mercaptopyridine ligands. researchgate.netsigmaaldrich.com These typically involve reacting a metal salt with the ligand in a suitable solvent, such as methanol (B129727) or ethanol (B145695).

Based on the known chemistry of 2-mercaptopyridine and its derivatives, this compound is expected to form stable complexes with a variety of transition metals.

Ni(II), Cd(II), and Zn(II): These d-block metals are known to form complexes with N,S-donor ligands. For instance, zinc(II) and nickel(II) complexes with mixed ligands including 6-mercaptopurine (B1684380) and nicotinamide (B372718) have been synthesized and characterized. researchgate.net The coordination geometry around these metal ions (tetrahedral, square planar, or octahedral) would likely be influenced by the stoichiometry and whether the hydroxyl group participates in coordination.

Technetium (Tc) and Rhenium (Re): The coordination chemistry of Tc and Re is often driven by the formation of organometallic cores like the [M(CO)₃]⁺ (M = Tc, Re) moiety. Thioimidazolyl and pyrazolyl scorpionate ligands have been successfully used to create stable technetium tricarbonyl complexes for radiopharmaceutical applications. mdpi.com By analogy, this compound could coordinate to this core in a bidentate N,S fashion, with the hydroxyl group available for further functionalization. Rhenium complexes with 2-mercaptonicotinic acid have been shown to feature N,S chelation. researchgate.net

Ruthenium (Ru) and Iridium (Ir): The platinum-group metals Ru and Ir readily form complexes with 2-mercaptopyridine-based ligands. For example, iridium complexes of scorpionate ligands derived from 2-mercaptopyridine have been synthesized, demonstrating the affinity of iridium for the N,S-donor environment. bris.ac.ukresearchgate.net

A significant area of coordination chemistry involving 2-mercaptopyridine is its use in the formation of "scorpionate" ligands. bris.ac.ukresearchgate.net These are tripodal ligands that can bind to a metal center in a tridentate fashion, resembling a scorpion grasping its prey.

Typically, two or three units of 2-mercaptopyridine are linked to a borohydride (B1222165) or other central atom to create ligands like [H₂B(mp)₂]⁻ or [HB(mp)₃]⁻. researchgate.net These ligands have been complexed with a range of metals, including copper, rhodium, and iridium. bris.ac.ukresearchgate.net

This compound could serve as a precursor for a new class of functionalized scorpionate ligands. By reacting it with borohydride, one could synthesize ligands such as [H₂B(3-CH₂OH-mp)₂]⁻. The resulting metal complexes would feature pendant hydroxyl groups, which could enhance their solubility in polar solvents or provide sites for further chemical modification.

Table 1: Examples of Metal Complexes with Scorpionate Ligands Derived from 2-Mercaptopyridine This table is based on the parent 2-mercaptopyridine (mp) ligand, as specific data for the this compound derivative is unavailable.

| Scorpionate Ligand | Metal Ion | Resulting Complex Example | Coordination Mode | Reference |

|---|---|---|---|---|

| [H₂B(mp)₂]⁻ | Copper(I) | [Cu{H₂B(mp)₂}(PPh₃)] | κ³-SSH | researchgate.net |

| [H₂B(mp)₂]⁻ | Rhodium(I) | [Rh{κ³-SSB-BH(mp)₂}(η³-C₈H₁₃)] | κ³-SSB | bris.ac.uk |

| [H₂B(mp)₂]⁻ | Iridium(I) | [Ir(H){κ³-SSB-BH(mp)₂}(η⁴-C₈H₁₂)] | κ³-SSB | bris.ac.uk |

| [HB(mp)₃]⁻ | Copper(I) | [Cu{HB(mp)₃}(PPh₃)] | κ³-SSS | researchgate.net |

The ratio of metal to ligand is a critical parameter in determining the structure of the final complex. While no specific data exists for this compound, general principles observed with related ligands can be applied.

1:1 Metal-to-Ligand Ratio: This ratio might favor the formation of coordination polymers if the ligand uses its different donor sites to bridge metal centers. Alternatively, if solvent molecules or other co-ligands are present, simple mononuclear complexes could form.

1:2 Metal-to-Ligand Ratio: This is a common ratio for forming stable mononuclear complexes with divalent metal ions, such as [M(L)₂]. For a metal like Ni(II) that favors square planar or octahedral geometries, two bidentate N,S ligands could form a square planar [Ni(L)₂] complex. If the hydroxyl groups also coordinate or if solvent molecules are involved, an octahedral geometry could result. For example, complexes of the type [Pt(bipy)(HnicS)]⁺ have been formed with the related 2-mercaptonicotinic acid. researchgate.net

1:3 Metal-to-Ligand Ratio: For metal ions that favor a hexacoordinate octahedral geometry, a 1:3 ratio could lead to the formation of [M(L)₃] type complexes, where the ligand would likely act as a bidentate chelate.

The interplay between the metal-to-ligand ratio, the choice of metal ion, and reaction conditions such as solvent and temperature would ultimately dictate the final coordination geometry and nuclearity of the resulting complexes. bris.ac.ukresearchgate.net

Tautomeric Forms and their Impact on Coordination Modes

Pyridine-2-thiolate (B1254107) vs. 2-Thiopyridone Tautomerism in Ligand Binding

This compound, a derivative of 2-mercaptopyridine, can exist in two primary tautomeric forms: the pyridine-2-thiol (B7724439) form and the 2-pyridinethione form. researchgate.net In the thiol form, the proton resides on the sulfur atom, making it a potential S-donor. In the thione form, the proton is on the nitrogen atom of the pyridine ring, presenting a thione (C=S) group. researchgate.net

The equilibrium between these two forms is a delicate balance influenced by several factors, including the solvent's polarity and the ligand's physical state. researchgate.netresearchgate.net In the gas phase, the thiol form is generally more stable. researchgate.net However, in solution, the more polar thione tautomer is favored, a preference that increases with the solvent's polarity. researchgate.netacs.org In the solid state, these types of molecules often exist in the thione form, stabilized by hydrogen bonding to form dimers. researchgate.net

This tautomerism has a profound impact on how the ligand coordinates to a metal ion. When it binds as the pyridine-2-thiolate anion, it typically acts as a bidentate ligand, coordinating through both the deprotonated sulfur and the pyridine nitrogen atoms. This chelation forms a stable ring structure with the metal center.

Conversely, if the 2-thiopyridone tautomer is the dominant species, coordination can occur differently. While the sulfur atom remains a primary donor site, the protonated pyridine nitrogen may not be available for binding. In some instances, protonation of the pyridine-2-thiolate ligand in a complex can lead to the complete dissociation of the ligand from the metal center, which is then replaced by solvent molecules. researchgate.net This dissociation results in the formation of the N-protonated 2-thiopyridone form of the free ligand. researchgate.net

The stability of the resulting complex is also tied to the electronic properties of the tautomers. While the thiol form possesses aromatic character, the thione form, though not aromatic, is stabilized by thioamide resonance. researchgate.netacs.org The significant dipole moment of the thione form further contributes to its stability in polar solvents. researchgate.net

Spectroscopic Signatures of Tautomeric Equilibria in Complexes

Spectroscopic techniques are invaluable for identifying the predominant tautomeric form of this compound within a metal complex. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide key insights into the ligand's binding mode.

Infrared (IR) Spectroscopy: The presence or absence of certain vibrational bands can indicate which tautomer is present. For instance, a band corresponding to the ν(S-H) stretch would suggest the presence of the thiol tautomer. acs.org Conversely, the disappearance of this band and the appearance of bands associated with the N-H group and the C=S (thione) group would point to the 2-thiopyridone form. In complexes, the coordination of the pyridine nitrogen can be observed as a shift in the C=N stretching vibration to higher frequencies. kpi.ua

NMR Spectroscopy: Proton and carbon-13 NMR spectroscopy can be powerful tools for elucidating the structure of these complexes in solution. The chemical shifts of the pyridine ring protons and carbons are particularly informative. Coordination to a metal center will cause significant changes in these shifts. Furthermore, the presence of an N-H proton signal would be indicative of the 2-thiopyridone tautomer.

The table below summarizes the key spectroscopic features that can help distinguish between the two tautomeric forms in metal complexes.

| Spectroscopic Technique | Pyridine-2-thiolate Form Signature | 2-Thiopyridone Form Signature |

| Infrared (IR) | Absence of ν(N-H) stretch; Presence of ν(C=N) shifted upon coordination. | Presence of ν(N-H) stretch; Presence of ν(C=S) stretch. |

| UV-Visible (UV-Vis) | Characteristic absorption bands of the aromatic pyridinethiolate system. | Distinct absorption bands corresponding to the thione chromophore. |

| NMR | Absence of N-H proton signal; Coordinated pyridine ring proton and carbon shifts. | Presence of N-H proton signal; Different chemical shifts for ring protons and carbons compared to the thiolate form. |

By carefully analyzing the data from these spectroscopic methods, researchers can determine the coordination mode of this compound and understand the role of tautomerism in its complex formation.

Structural Diversity and Isomerism in Coordination Compounds

The ability of this compound to adopt different conformations and its potential for varied coordination modes contributes to significant structural diversity and the possibility of isomerism in its coordination compounds.

Geometric and Conformational Isomers

Coordination compounds with the same chemical formula but different spatial arrangements of their ligands are known as isomers. libretexts.org For complexes of this compound, both geometric and conformational isomerism are possible.

Geometric Isomerism: In square planar or octahedral complexes containing two this compound ligands, cis and trans isomers can arise. In the cis isomer, the two ligands are positioned adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center. libretexts.org The steric and electronic properties of the ligand, particularly the substituents on the pyridine ring, can influence which isomer is favored. For instance, in related tungsten complexes with substituted pyridine-2-thiolate ligands, sterically demanding substituents in the 6-position favor a cis orientation of the sulfur donor atoms. nih.gov In contrast, less sterically hindered ligands tend to adopt a trans configuration. nih.gov

The presence of different geometric isomers can be confirmed by techniques like X-ray crystallography and NMR spectroscopy. These isomers often exhibit distinct physical and chemical properties. libretexts.org

Conformational Isomerism: The this compound ligand itself possesses conformational flexibility due to the rotation around the C-C bond connecting the hydroxymethyl group to the pyridine ring and the C-S bond. This flexibility can lead to different conformers of the ligand within a complex, resulting in conformational isomerism of the entire coordination compound. The specific conformation adopted can be influenced by packing forces in the crystal lattice or by intramolecular interactions within the complex.

The table below illustrates the types of isomerism that can be observed in coordination compounds of this compound.

| Isomerism Type | Description | Influencing Factors |

| Geometric (cis/trans) | Different spatial arrangement of ligands around the central metal ion. libretexts.org | Steric bulk of the ligand, nature of the metal ion, and reaction conditions. nih.gov |

| Conformational | Different spatial arrangements of atoms in the ligand due to rotation around single bonds. | Crystal packing forces, intramolecular hydrogen bonding, and other non-covalent interactions. |

The study of these isomeric forms is crucial for a comprehensive understanding of the coordination chemistry of this compound, as different isomers can have varying reactivity, stability, and spectroscopic properties.

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure and the nature of the bonding between this compound and a metal center are fundamental to understanding the properties and reactivity of the resulting coordination complexes.

Analysis of the electronic structure often involves a combination of experimental techniques and computational methods. X-ray photoelectron spectroscopy (XPS) can provide direct information about the elemental composition and chemical states of the atoms in a complex. researchgate.net This can help in determining the oxidation state of the metal and the nature of the ligand's interaction with it.

The bonding in these complexes can be described in terms of a combination of sigma (σ) donation from the lone pairs of the sulfur and nitrogen atoms to the metal center and, in some cases, pi (π) interactions. The pyridine ring of the ligand is a π-system, and there can be π-backbonding from the metal to the ligand, especially with electron-rich metal centers.

The electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring. Electron-donating groups will increase the electron density on the donor atoms, potentially leading to stronger σ-donation. Conversely, electron-withdrawing groups will decrease the electron density, which can affect the strength of the metal-ligand bonds. Studies on related systems have shown that varying the substituents on the pyridine-2-thiolate moiety impacts the electronic properties and subsequent reactivity of the metal complexes. nih.gov

The table below summarizes key aspects related to the electronic structure and bonding in metal complexes of this compound.

| Aspect | Description | Methods of Analysis |

| Metal-Ligand Bonding | Involves σ-donation from S and N atoms to the metal. Potential for π-backbonding to the pyridine ring. | X-ray Crystallography, Spectroscopic Techniques (IR, NMR, UV-Vis), Computational Methods (DFT). |

| Electronic Properties | Influenced by the nature of the metal, its oxidation state, and substituents on the ligand. | X-ray Photoelectron Spectroscopy (XPS), Cyclic Voltammetry, Computational Methods. researchgate.net |

| Effect of Tautomerism | The tautomeric form of the ligand dictates the primary donor atoms and influences the overall electronic structure of the complex. | Spectroscopic analysis combined with computational modeling. researchgate.net |

A thorough analysis of the electronic structure provides a deeper understanding of the stability, reactivity, and potential applications of coordination compounds derived from this compound.

Reactivity and Reaction Mechanisms of 2 Mercaptopyridin 3 Yl Methanol

Proton-Transfer and Tautomeric Equilibria in Solution

(2-Mercaptopyridin-3-yl)methanol, like other 2-mercaptopyridine (B119420) derivatives, is capable of existing in a tautomeric equilibrium in solution. jrimt.jp This equilibrium involves the migration of a proton between the sulfur atom of the mercapto group and the nitrogen atom of the pyridine (B92270) ring. This results in two primary tautomeric forms: the thiol form, this compound, and the thione form, (2-Thioxo-1,2-dihydropyridin-3-yl)methanol. jrimt.jpnih.gov

The position of this equilibrium is sensitive to the surrounding environment, including solvent polarity. jrimt.jp In polar solvents, the thione form is generally the major isomer. jrimt.jpnih.gov Theoretical studies on the related compound, 3-hydroxy-2-mercaptopyridine, have indicated that the thione form is the most stable tautomer in the equilibrium. nih.gov The presence of a solvent molecule, such as ethanol (B145695), can mediate the proton transfer, significantly decreasing the energy barrier for the tautomerization process. nih.gov While direct experimental data for this compound is not extensively documented, these principles derived from closely related structures are applicable.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Chemical Structure |

|---|---|

| Thiol Form | This compound |

| Thione Form | (2-Thioxo-1,2-dihydropyridin-3-yl)methanol |

The study of tautomeric equilibria is crucial as the different forms can exhibit distinct chemical reactivities and physical properties. Advanced techniques like resonant inelastic X-ray scattering can be employed to experimentally distinguish and study individual tautomers in a mixture. acs.org

Chemical Transformations Involving the Thiol Group

The thiol group (-SH) is a versatile functional group that can undergo a range of chemical reactions, most notably oxidation and nucleophilic substitution.

The thiol group of this compound is susceptible to oxidation. A common and well-documented reaction for 2-mercaptopyridines is the oxidation to their corresponding disulfides. jrimt.jpwikipedia.org In this reaction, two molecules of the thiol are coupled through the formation of a disulfide bond (-S-S-). For this compound, this would result in the formation of 3,3'-(disulfanediylbis(pyridine-2,3-diyl))dimethanol. This oxidation can occur upon exposure to air (autoxidation) and can be catalyzed by the presence of amines, a characteristic that can lead to autocatalysis. jrimt.jpwikipedia.org

Table 2: Oxidation of the Thiol Group

| Reactant | Product |

|---|---|

| This compound | 3,3'-(Disulfanediylbis(pyridine-2,3-diyl))dimethanol |

The sulfur atom of the thiol group is nucleophilic, meaning it can donate its lone pair of electrons to an electrophilic center. sigmaaldrich.com This property allows this compound to participate in various nucleophilic substitution reactions. For instance, in reactions with alkyl halides, the thiol can be alkylated to form a thioether.

Studies on related 3-nitropyridines have shown that the nitro group can be displaced by sulfur nucleophiles. nih.gov This highlights the potential of the thiol group in compounds like this compound to act as a potent nucleophile in aromatic substitution reactions under appropriate conditions. The nucleophilicity of the thiol is an important aspect of its chemistry, enabling the formation of new carbon-sulfur bonds and the synthesis of more complex molecules.

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol and thus can undergo reactions typical of this functional class, such as esterification and oxidation.

The hydroxymethyl group can react with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters. This reaction, known as Fischer esterification, is a reversible process. athabascau.camasterorganicchemistry.com To drive the reaction towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. masterorganicchemistry.com The esterification of pyridine carboxylic acids is a known industrial process, and similar principles apply to the esterification of the hydroxymethyl group on the pyridine ring. google.com

Table 3: Example of Esterification of this compound

| Reactant 1 | Reactant 2 (Carboxylic Acid) | Product (Ester) |

|---|---|---|

| This compound | Acetic Acid | (2-Mercaptopyridin-3-yl)methyl acetate |

| This compound | Benzoic Acid | (2-Mercaptopyridin-3-yl)methyl benzoate |

While less common under standard conditions, dehydration of the hydroxymethyl group could potentially occur under more forcing conditions, leading to the formation of a reactive intermediate or a polymer.

As a primary alcohol, the hydroxymethyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. mdpi.com

Mild oxidizing agents will typically convert the primary alcohol to an aldehyde, in this case, 2-mercaptopyridine-3-carbaldehyde. Stronger oxidizing agents can further oxidize the aldehyde to a carboxylic acid, yielding 2-mercaptopyridine-3-carboxylic acid. jackwestin.com A variety of reagents can be employed for these transformations, including metal-based oxidants and metal-free systems like those utilizing TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) in conjunction with a co-oxidant. mdpi.com The selective oxidation to either the aldehyde or the carboxylic acid is a valuable tool for the synthesis of various derivatives.

Reactivity with Other Chemical Species (e.g., electrophiles, nucleophiles, radicals)

The reactivity of this compound is characterized by the distinct and combined reactivities of its thiol and hydroxymethyl functional groups, as well as the influence of the pyridine ring.

The thiol group (-SH) is a potent nucleophile and is susceptible to reaction with a variety of electrophiles. One of the most common reactions is its oxidation to form a disulfide, 2,2'-dithiobis(3-pyridinemethanol). This process can be autocatalytic, as amines can catalyze the oxidation of thiols. The thiol group can also undergo S-alkylation with alkyl halides and acylation with acyl chlorides or anhydrides.

The hydroxymethyl group (-CH₂OH) can also participate in reactions with electrophiles, although it is generally a weaker nucleophile than the thiol group. It can be acylated to form esters or converted to a better leaving group, for instance by tosylation, which can then be displaced by nucleophiles. In the presence of strong acids, the oxygen of the hydroxymethyl group can be protonated, facilitating its displacement. For example, in the presence of LiCl and perchloric acid, dichloro(pyridine-2-methanolato)gold(III) undergoes a pre-equilibrium protonation of the oxygen, followed by ring opening. rsc.org

The pyridine nitrogen, being a basic site, can be protonated in acidic conditions, which can influence the reactivity of the other functional groups. The electron-withdrawing nature of the pyridine ring can also affect the acidity of the thiol and the nucleophilicity of the attached groups.

With respect to radical species, mercaptopyridine derivatives have been investigated for their radical scavenging potential. nih.gov The thiol group is known to be a good hydrogen atom donor, which allows it to quench radical species and thus act as an antioxidant. Studies on related compounds like 2-mercaptoimidazole (B184291) have shown potent radical scavenging activity against species such as the hydroxyl radical (HO•) and the hydroperoxyl radical (HOO•). nih.gov

| Reactant Type | Reactive Site on this compound | Typical Reaction | Product Type |

|---|---|---|---|

| Electrophile (e.g., alkyl halide, acyl chloride) | Thiol group (-SH) | S-alkylation, S-acylation | Thioether, Thioester |

| Electrophile (e.g., acyl chloride, tosyl chloride) | Hydroxymethyl group (-CH₂OH) | O-acylation, O-tosylation | Ester, Tosylate |

| Oxidizing agent | Thiol group (-SH) | Oxidation | Disulfide |

| Radical species (e.g., HO•) | Thiol group (-SH) | Hydrogen atom transfer | Thiyl radical |

| Proton (H⁺) | Pyridine nitrogen, Hydroxymethyl oxygen | Protonation | Pyridinium salt, Oxonium ion |

Kinetic and Mechanistic Studies of Reaction Pathways

Kinetic and mechanistic studies on this compound and its close analogs have provided valuable insights into its reaction pathways. A notable example is the study of the nitrosation of 2-mercaptopyridine, which serves as a model for the reaction of the thiol group with an electrophile.

The reaction of 2-mercaptopyridine (existing predominantly as the thione tautomer) with nitrous acid in a mildly acidic aqueous solution is rapid and reversible, leading to the formation of an unstable S-nitroso species. nih.gov The reaction proceeds via attack of the nitrosating agent (such as NO⁺ or H₂NO₂⁺) on the sulfur atom.

The kinetics of this nitrosation reaction were found to be third-order, with the rate being dependent on the concentrations of 2-mercaptopyridine, nitrous acid, and protons. The third-order rate constant, k₃, was determined to be 8200 dm⁶ mol⁻² s⁻¹, which is close to the diffusion-controlled limit for the attack of NO⁺. nih.gov The reaction is also subject to catalysis by halide ions (Cl⁻ and Br⁻), which form more potent nitrosating agents (NOCl and NOBr). The bimolecular rate constants for the reaction of 2-mercaptopyridine with NOCl and NOBr are extremely high, at 3.5 x 10⁹ and 3.7 x 10⁹ dm³ mol⁻¹ s⁻¹, respectively, which are also near the diffusion limit. nih.gov

The proposed mechanism for the halide-catalyzed nitrosation involves the pre-equilibrium formation of the nitrosyl halide (NOX), followed by the rate-determining attack of NOX on the 2-mercaptopyridine.

| Reaction | Rate Constant | Value | Conditions |

|---|---|---|---|

| Uncatalyzed Nitrosation | k₃ (Third-order rate constant) | 8200 dm⁶ mol⁻² s⁻¹ | Mildly acidic aqueous solution |

| Reaction with NOCl | k₂ (Bimolecular rate constant) | 3.5 x 10⁹ dm³ mol⁻¹ s⁻¹ | Presence of Cl⁻ ions |

| Reaction with NOBr | k₂ (Bimolecular rate constant) | 3.7 x 10⁹ dm³ mol⁻¹ s⁻¹ | Presence of Br⁻ ions |

Furthermore, studies on the displacement of pyridine-2-methanol from a gold(III) complex have shed light on the reactivity of the hydroxymethyl group when coordinated to a metal center. rsc.org In acidic solution, the reaction proceeds through a pre-equilibrium protonation of the oxygen atom of the hydroxymethyl group. This is followed by a rate-determining ring-opening step where the Au-O bond is cleaved, accompanied by the entry of a chloride ion or a solvent molecule. The final step is the displacement of the now N-bonded pyridine-2-methanol to yield the final gold complex. This study highlights the importance of protonation in activating the hydroxymethyl group for substitution reactions.

Theoretical and Computational Chemistry Studies of this compound: A Search for In-Silico Insights

Despite a comprehensive search of scientific literature, no specific theoretical or computational chemistry studies focusing exclusively on the compound this compound were identified. This includes a lack of published data regarding its geometry optimization, electronic structure, molecular orbitals, or intermolecular interactions as determined through methods such as Density Functional Theory (DFT), ab initio calculations, or Natural Bond Orbital (NBO) analysis.

The investigation for relevant data included targeted searches for the compound itself, as well as its potential tautomeric form, 3-(hydroxymethyl)pyridine-2(1H)-thione. These inquiries aimed to uncover studies detailing the specific computational analyses requested, including:

Quantum Chemical Calculations: Specifically, research employing Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, or the use of ab initio methods for determining its electronic properties.

Molecular Orbital Analysis: This includes the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic behavior, and the application of Frontier Molecular Orbital (FMO) theory to predict its reactivity.

Natural Bond Orbital (NBO) Analysis: Information regarding the use of NBO analysis to elucidate intermolecular interactions was also sought.

While the principles of these computational methods are well-established and routinely applied to a wide array of molecules, specific findings for this compound are not present in the available literature. Computational studies on related pyridine, methanol (B129727), and thione derivatives exist, but in adherence to the specific scope of this inquiry, a detailed discussion of analogous compounds is precluded.

The absence of such data means that a detailed article on the theoretical and computational chemistry of this compound, as per the requested outline, cannot be generated at this time. Further experimental and computational research would be required to produce the specific data points and analyses needed to populate the outlined sections.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to model the physical movements of atoms and molecules over time, offering a virtual window into the complex, time-dependent processes that (2-Mercaptopyridin-3-yl)methanol undergoes.

When this compound absorbs light, it transitions to an electronically excited state. The subsequent relaxation and energy dissipation pathways are often incredibly fast and complex, involving a breakdown of the Born-Oppenheimer approximation where the electronic and nuclear motions are no longer separable. Nonadiabatic excited-state molecular dynamics (NA-ESMD) is a critical computational tool for simulating these photoinduced phenomena. lanl.gov

NA-ESMD simulations, often utilizing algorithms like the fewest-switches surface hopping (FSSH), can track the evolution of a molecule on multiple potential energy surfaces simultaneously. lanl.gov For a molecule like this compound, a typical simulation would involve an initial excitation to a higher singlet state (e.g., S3 or S5), followed by propagation of the trajectory on a femtosecond to picosecond timescale. whiterose.ac.uk These simulations can reveal the intricate details of processes such as internal conversion, energy transfer, and the dynamics of coherent vibrations that accompany electronic relaxation. lanl.govwhiterose.ac.uk To make these calculations feasible for larger systems, they are often performed using semiempirical Hamiltonians, such as AM1, combined with methods like Configuration Interaction Singles (CIS). lanl.govwhiterose.ac.uk Such studies are essential for predicting the photostability and potential photochemical reaction pathways of the molecule.

The surrounding environment, particularly the solvent, can significantly influence the structure, stability, and reactivity of this compound. The Polarizable Continuum Model (PCM) is a widely used and efficient computational method to account for these solvent effects. nih.govresearchgate.net In the PCM framework, the solvent is treated as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic interactions. researchgate.net

Theoretical studies on the closely related tautomer, 3-hydroxy-2-mercaptopyridine, using Density Functional Theory (DFT) with a PCM model for ethanol (B145695), have shown that the thione tautomer is the most stable form in equilibrium. nih.gov The calculations also predicted that solvation in ethanol has a relatively modest impact on the molecule's π → π* electronic excitations. nih.gov

More generally, solvent polarity can modulate a molecule's chemical reactivity by altering its electronic properties. researchgate.net A key indicator of reactivity is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller gap typically signifies higher reactivity. researchgate.net Computational studies on other dihydropyridine (B1217469) derivatives have shown that the HOMO-LUMO gap is solvent-dependent, increasing with solvent polarity. researchgate.net This indicates that the compound is more stable and less reactive in highly polar solvents like water compared to less polar environments like ethanol or the gas phase. researchgate.net For more detailed analysis, a cluster-continuum model, which includes a few explicit solvent molecules to model specific interactions like hydrogen bonding in addition to the PCM, can provide a more accurate picture. researchgate.net

Table 1: Illustrative Example of Solvent Effects on the HOMO-LUMO Energy Gap of a Dihydropyridine Derivative This table demonstrates the general principle of how solvent polarity can affect molecular reactivity, based on data for a related compound. researchgate.net

| Phase/Solvent | HOMO-LUMO Gap (eV) | Relative Stability |

|---|---|---|

| Gas Phase | 4.354 | Lowest |

| Ethanol | 4.500 | Intermediate |

| Water | 4.504 | Highest |

Computational Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, electronic spectra)

Computational methods are invaluable for interpreting and predicting the spectroscopic features of this compound. By calculating parameters like vibrational frequencies and electronic transition energies, a direct comparison can be made with experimental data from techniques like FT-IR and UV-Vis spectroscopy.

DFT calculations are a standard approach for predicting the harmonic vibrational frequencies of molecules. mdpi.com These calculated frequencies correspond to the fundamental vibrational modes, which can be compared to the peaks observed in an experimental infrared (IR) spectrum. For molecules capable of forming hydrogen bonds, such as this compound, simple single-molecule calculations may not be sufficient. mdpi.com More accurate results can be obtained using multi-molecular fragment models, which explicitly include intermolecular interactions and lead to lower mean absolute errors (MAE) and root mean squared errors (RMSE) when compared to empirical spectra. mdpi.com For instance, calculations on pharmaceutical molecules have shown that multi-molecular models better reproduce the experimental frequencies for hydrogen-bonded functional groups like C=O and O-H stretching vibrations. mdpi.com

Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups This table illustrates the typical accuracy of DFT calculations for vibrational frequencies, using representative data from related molecules. mdpi.commdpi.com

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C-O Stretching | C-O | 1018 - 1024 | 1045 - 1000 |

| O-H Stretching (Methanol Monomer) | O-H | ~3681 | ~3681 |

| O-H Stretching (Methanol-Pyridine Complex) | O-H | Shifted to lower frequency | Shifted to lower frequency |

Time-dependent density functional theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules. nih.govresearchgate.net By combining TD-DFT with a PCM, one can simulate the UV-Vis spectrum in different solvents. nih.govresearchgate.net These calculations provide key information, including the excitation energy (which corresponds to the absorption wavelength), the oscillator strength (which relates to the absorption intensity), and the molecular orbitals involved in the transition. researchgate.net

A TD-DFT-PCM study on the tautomer 3-hydroxy-2-mercaptopyridine successfully assigned the observed absorption bands to specific π → π* electronic excitations. nih.gov In a typical analysis, calculated transitions are correlated with observed spectral peaks. For example, a cluster of calculated transitions around a certain energy, involving orbitals such as the HOMO-2, HOMO-3, and HOMO-4 to the LUMO, can be assigned to a broad absorption band in the experimental spectrum. researchgate.net This allows for a detailed understanding of the electronic structure and the nature of the transitions that give the molecule its characteristic absorption profile.

Table 3: Illustrative Example of TD-DFT Calculation Results for an Electronic Spectrum This table demonstrates how TD-DFT calculations are used to assign electronic transitions, modeled after data for benznidazole (B1666585) in water. researchgate.net

| Calculated Excitation Energy (eV) | Calculated Oscillator Strength | Major Contributing Transition(s) | Assigned Experimental Band (eV) |

|---|---|---|---|

| 3.87 | 0.0191 | HOMO-3 → LUMO (67%) | ~3.83 |

| 3.94 | 0.0349 | HOMO-2 → LUMO (86%) | |

| 4.04 | 0.0349 | HOMO-4 → LUMO (64%) | |

| 4.92 | >0.01 | HOMO-1 → LUMO+1 | 4.99 |

Supramolecular Assembly and Self Organization

Design Principles for Self-Assembled Systems

The design of self-assembled systems based on (2-Mercaptopyridin-3-yl)methanol hinges on the predictable and directional nature of non-covalent interactions. The fundamental principle lies in encoding the desired structural information into the molecular framework of the building block itself. The strategic placement of the mercapto and methanol (B129727) functionalities on the pyridine (B92270) scaffold provides a blueprint for its assembly.

Key design principles for creating supramolecular architectures with this compound include:

Molecular Complementarity: The shape and electronic properties of the molecule are tailored to favor specific interactions with other molecules of the same type or with different components in a multi-component system.

Directionality of Interactions: The defined geometry of hydrogen bonds, π-π stacking, and coordination bonds allows for the precise control of the orientation of molecules within the assembly.

Hierarchical Assembly: Simple, primary structures formed through strong and specific interactions can serve as building blocks for larger, more complex superstructures in a stepwise manner. nih.gov This multilevel organization is crucial for creating functional materials with properties that emerge from the ordered arrangement of their components. nih.gov

Dynamic and Reversible Nature: The non-covalent interactions holding the assembly together are often reversible, allowing for error correction during the assembly process and responsiveness to external stimuli such as solvent, temperature, or the presence of specific ions.

By manipulating these principles, it is possible to guide the self-assembly of this compound towards desired architectures, from simple dimers to complex three-dimensional networks.

Role of Intermolecular Interactions in Assembly Formation

The supramolecular behavior of this compound is dictated by a concert of intermolecular forces. The interplay between these interactions determines the final, most stable assembled structure.

Hydrogen bonding is a dominant force in the self-assembly of this compound, owing to the presence of both hydrogen bond donors (the hydroxyl group and the N-H group in the thione tautomer) and acceptors (the pyridine nitrogen, the thione sulfur, and the hydroxyl oxygen).

The molecule exists in a tautomeric equilibrium between the thiol and the thione form (pyridine-2-thione). In the solid state and in many solutions, the thione form is predominant. uu.nl This has significant implications for the hydrogen bonding patterns.

N-H···S Hydrogen Bonds: In the thione form, the N-H group can form strong hydrogen bonds with the sulfur atom of a neighboring molecule, leading to the formation of centrosymmetric dimers. This is a common and robust motif in mercaptopyridone structures. uu.nl

O-H···N and O-H···S Hydrogen Bonds: The hydroxymethyl group provides a versatile hydrogen-bonding site. The hydroxyl proton can donate a hydrogen bond to the pyridine nitrogen of an adjacent molecule or to the sulfur atom of the thione group.

Solvent Influence: The nature of the solvent can significantly influence the hydrogen bonding network. In protic solvents, solvent molecules can compete for hydrogen bonding sites, potentially disrupting the self-association of the compound. wikipedia.org

The combination of these hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, and more intricate three-dimensional networks. The strength and directionality of these bonds provide a high degree of control over the resulting supramolecular architecture. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Significance in Assembly |

| N-H (thione) | S=C (thione) | Strong, directional | Formation of robust dimers |

| O-H (methanol) | N (pyridine) | Directional | Linking of molecules into chains or sheets |

| O-H (methanol) | S=C (thione) | Weaker than O-H···N | Contributes to overall network stability |

| C-H (pyridine) | O (methanol) | Weak | Fine-tuning of the crystal packing |

This table is based on the analysis of functional groups and data from related mercaptopyridine structures.

The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions, which are crucial for the stabilization of supramolecular assemblies. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings.

The geometry of π-π stacking in pyridine derivatives can vary, including:

Parallel-displaced: The rings are parallel but shifted relative to one another. This is often the most stable arrangement for pyridine rings. researchgate.net

T-shaped: The edge of one ring points towards the face of another.

The presence of substituents on the pyridine ring, such as the mercapto and hydroxymethyl groups, can influence the nature and strength of these interactions. Electron-donating or -withdrawing groups can alter the quadrupole moment of the aromatic ring, thereby modulating the stacking energy. nih.govrsc.org In the case of this compound, the combination of hydrogen bonding and π-π stacking can lead to the formation of layered structures, where molecules are held together by hydrogen bonds within a layer, and the layers are stabilized by π-π interactions. mdpi.comconicet.gov.ar

Table 2: Calculated Stacking Interaction Energies for Pyridine Dimer Geometries

| Geometry | Interaction Energy (kcal/mol) |

| Antiparallel-displaced | -3.97 |

| Antiparallel-sandwich | -3.05 |

| Parallel-displaced | -2.39 |

| T-up | -1.91 |

| Parallel-sandwich | -1.53 |

Data adapted from theoretical calculations on pyridine dimers. The actual values for this compound may vary due to substituent effects. researchgate.net

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like sulfur) acting as an electrophilic center. nih.govresearchgate.nettandfonline.com In the context of this compound, the sulfur atom can participate in chalcogen bonds, particularly when it is covalently bonded to an electron-withdrawing group, which in this case is the pyridine ring.

The sulfur atom can interact with nucleophiles such as lone pairs on oxygen or nitrogen atoms, or with the π-system of an aromatic ring. nih.govtandfonline.com These interactions are directional, typically occurring along the extension of the covalent bond to the chalcogen atom. tandfonline.com While weaker than strong hydrogen bonds, chalcogen bonds can play a significant role in directing the assembly of molecules and stabilizing crystal structures. nih.govrsc.org In sulfur-containing heterocycles, these interactions have been shown to be important for both molecular recognition and the formation of extended networks. nih.govresearchgate.net